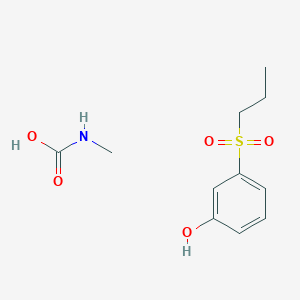
Methylcarbamic acid;3-propylsulfonylphenol
Description
Methylcarbamic acid;3-propylsulfonylphenol is a compound that combines the properties of methylcarbamic acid and 3-propylsulfonylphenol
Properties
CAS No. |
62377-08-6 |
|---|---|
Molecular Formula |
C11H17NO5S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
methylcarbamic acid;3-propylsulfonylphenol |
InChI |
InChI=1S/C9H12O3S.C2H5NO2/c1-2-6-13(11,12)9-5-3-4-8(10)7-9;1-3-2(4)5/h3-5,7,10H,2,6H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
XWJAXMUDBRTGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)O.CNC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid typically involves the reaction of methylamine with carbon dioxide under controlled conditions. This reaction can be carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . For the synthesis of 3-propylsulfonylphenol, a common method involves the sulfonation of phenol with propylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of methylcarbamic acid often utilizes large-scale reactors where methylamine and carbon dioxide are reacted under high pressure and temperature to ensure maximum yield. The production of 3-propylsulfonylphenol involves similar large-scale processes, with careful control of reaction conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl isocyanate.
Reduction: It can be reduced to form methylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
3-propylsulfonylphenol also participates in several reactions, such as:
Electrophilic substitution: It can undergo electrophilic substitution reactions on the phenol ring.
Oxidation: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
From Methylcarbamic Acid: Methyl isocyanate, methylamine, and various carbamate derivatives.
From 3-Propylsulfonylphenol: Sulfonic acids and substituted phenols.
Scientific Research Applications
Methylcarbamic acid;3-propylsulfonylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylcarbamic acid;3-propylsulfonylphenol involves its interaction with specific molecular targets. Methylcarbamic acid acts as an acetylcholinesterase inhibitor, blocking the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter . 3-propylsulfonylphenol interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: Similar in structure but lacks the methyl group.
Phenol derivatives: Compounds like 4-propylsulfonylphenol share similar chemical properties.
Uniqueness
Methylcarbamic acid;3-propylsulfonylphenol is unique due to its combined properties, allowing it to participate in a wide range of chemical reactions and
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


